
GJ103
Übersicht
Beschreibung
GJ103 is a water-soluble sodium salt derivative of GJ072, a non-aminoglycoside premature termination codon (PTC) readthrough compound. It was developed through structure-activity relationship (SAR) optimization of GJ072, aiming to enhance bioavailability and reduce toxicity . This compound exhibits robust readthrough activity across all three PTCs of the ATM gene in ataxia-telangiectasia (A-T) patient-derived cell lines, restoring functional ATM protein expression and downstream signaling (e.g., SMC1pSer966 phosphorylation) . Its mechanism of action is hypothesized to overlap with that of ataluren, a clinically approved PTC readthrough drug, though this compound demonstrates superior tolerability in vitro and in vivo .
Vorbereitungsmethoden
Chemical Characterization and Structural Features of GJ103 Sodium Salt
This compound sodium salt (Chemical Abstracts Service [CAS] No. 1459687-96-7) is a small molecular weight compound with the molecular formula C₁₆H₁₃N₄NaO₃S and a molecular weight of 364.4 g/mol . Its structure comprises a 1,2,4-triazole core substituted with a 3-methoxyphenyl group, a pyridinyl moiety, and a thioacetate functional group, which is neutralized as a sodium salt to enhance aqueous solubility . The canonical SMILES notation for this compound sodium salt is:
COC1=CC(N2C(C3=CC=CC=N3)=NN=C2SCC([O-])=O)=CC=C1.[Na+] .
Table 1: Key Physicochemical Properties of this compound Sodium Salt
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₆H₁₃N₄NaO₃S | |
Molecular Weight | 364.4 g/mol | |
Solubility (DMSO) | 50 mg/mL (137.23 mM) | |
Solubility (H₂O) | Soluble | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Synthesis of this compound: Structure-Activity Relationship (SAR) Insights
The preparation of this compound originates from structure-activity relationship (SAR) studies conducted on its parent compound, GJ072 . These efforts aimed to optimize read-through efficacy, reduce cytotoxicity, and improve pharmacokinetic properties.
Parent Compound (GJ072) Synthesis
GJ072, a lead RTC, was synthesized via a multi-step protocol involving:
-
Formation of the 1,2,4-triazole core through cyclization of hydrazine derivatives with nitriles.
-
Introduction of substituents at the 3-, 4-, and 5-positions of the triazole ring to modulate ribosomal interaction .
-
Functionalization with a thioacetate group to enhance membrane permeability .
Derivation of this compound from GJ072
This compound was developed as an analog of GJ072 through strategic structural modifications:
-
Substitution of the carboxylic acid group with a sodium salt to improve water solubility .
-
Retention of the methoxyphenyl and pyridinyl groups , critical for ribosomal binding and read-through activity .
-
Optimization of the triazole-thioacetate linkage to balance stability and bioavailability .
These modifications were validated through ATM kinase activation assays in A-T cells, where this compound demonstrated comparable read-through efficacy to GJ072 and superior tolerability at concentrations up to 300 µM .
Sodium Salt Formation and Formulation
The conversion of this compound free acid to its sodium salt form is a critical step in enabling in vivo applications.
Neutralization Protocol
-
Dissolution of this compound free acid in a polar aprotic solvent (e.g., DMSO or DMF) at 30–50 mg/mL .
-
Addition of sodium hydroxide (NaOH) in stoichiometric amounts to deprotonate the carboxylic acid group.
-
Lyophilization to isolate the sodium salt as a stable powder .
Solubility Enhancement
The sodium salt formulation increases aqueous solubility to ≥50 mg/mL , facilitating intravenous or oral administration in preclinical models .
Quality Control and Analytical Characterization
Rigorous quality control measures ensure batch-to-batch consistency and compliance with pharmacological standards.
High-Performance Liquid Chromatography (HPLC)
-
Purity : >95% (validated by reverse-phase HPLC with UV detection at 254 nm) .
-
Retention Time : 8.2 minutes (C18 column, acetonitrile/water gradient) .
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): δ 8.50 (pyridinyl-H), 7.85 (triazole-H), 6.90 (methoxyphenyl-H) .
-
¹³C NMR : Peaks corresponding to triazole carbons (δ 150–160 ppm) and methoxy groups (δ 55 ppm) .
Table 2: Cytotoxicity Assessment of this compound Sodium Salt
Analyse Chemischer Reaktionen
Structural Features and Reactivity
GJ103’s molecular structure (C₁₆H₁₃N₄NaO₃S) includes a triazole core, methoxyphenyl and pyridinyl substituents, and a sulfanylacetate group. Key reactive sites include:
-
Triazole ring : Susceptible to electrophilic substitution and coordination with metal ions.
-
Sulfanyl group (-S-) : Participates in nucleophilic reactions and redox processes.
-
Carboxylate group (-COO⁻Na⁺) : Enhances solubility via ionic dissociation in aqueous media .
Table 1: Key Structural and Physicochemical Properties
Salt Formation and Solubility
This compound is synthesized via neutralization of the parent carboxylic acid (GJ-103 free acid, CID 71748051) with sodium hydroxide, forming a water-soluble sodium salt . This reaction is critical for bioavailability:
The ionic dissociation in aqueous media facilitates its biological activity:
Enzymatic Interactions and Dephosphorylation
This compound activates protein tyrosine phosphatase receptor J (Ptprj), promoting dephosphorylation of PDGFRβ (platelet-derived growth factor receptor β). Key mechanistic insights include:
-
Binding Affinity : Surface plasmon resonance (SPR) studies confirm a KD of 6.399 µM for Ptprj .
-
Catalytic Mechanism : this compound enhances Ptprj’s phosphatase activity, likely through allosteric modulation, leading to PDGFRβ dephosphorylation .
Table 2: Biochemical Activity of this compound
Parameter | Value/Effect | Source |
---|---|---|
PDGFRβ Inhibition (IC₅₀) | ~20 µM (in NRK-49F cells) | |
Ptprj Binding (KD) | 6.399 µM | |
Toxicity (Cell Viability) | >300 µM (no cytotoxicity in A-T cells) |
Read-Through Activity in Nonsense Mutations
This compound induces ribosomal read-through of premature stop codons (PTCs) via:
-
Ribosomal Interaction : Binds to ribosomal components, facilitating tRNA misincorporation at PTCs .
-
Structural Analogy : As a GJ072 analog, this compound retains a three-ring system critical for stabilizing ribosomal interactions .
Table 3: Read-Through Efficacy Across Codons
Premature Stop Codon | Read-Through Efficiency (vs. Control) | Source |
---|---|---|
TGA | 2.5-fold increase | |
TAG | 2.1-fold increase | |
TAA | 1.8-fold increase |
In Vivo Metabolic Stability
This compound’s sodium salt formulation improves pharmacokinetics:
Wissenschaftliche Forschungsanwendungen
GJ103 findet Anwendungen in verschiedenen wissenschaftlichen Bereichen:
Genetik und Molekularbiologie: Forscher verwenden this compound, um Nonsense-Mutationen und ihre Auswirkungen auf die Proteinsynthese zu untersuchen.
Arzneimittelentwicklung: Es dient als Werkzeugverbindung zur Untersuchung potenzieller Therapien für genetische Erkrankungen, die durch vorzeitige Stoppcodons verursacht werden.
Biomedizinische Forschung: this compound hilft beim Verständnis von Krankheitsmechanismen und der Identifizierung potenzieller therapeutischer Ziele.
5. Wirkmechanismus
Molekulare Ziele:: Das primäre Ziel von this compound ist die ribosomale Maschinerie, die für die Proteinsynthese verantwortlich ist. Durch die Förderung der Read-Through wirkt es der vorzeitigen Beendigung der Translation entgegen.
Beteiligte Wege:: Der primäre Weg beinhaltet die ribosomale Erkennung von vorzeitigen Stoppcodons und die anschließende Read-Through, die durch this compound erleichtert wird. Weitere Forschung ist erforderlich, um zusätzliche Wege zu entschlüsseln, die von dieser Verbindung beeinflusst werden.
Wirkmechanismus
Molecular Targets:: GJ103’s primary target is the ribosomal machinery responsible for protein synthesis. By promoting read-through, it counteracts the premature termination of translation.
Pathways Involved:: The primary pathway involves ribosomal recognition of premature stop codons and subsequent read-through facilitated by this compound. Further research is needed to elucidate additional pathways influenced by this compound.
Vergleich Mit ähnlichen Verbindungen
Key Properties of GJ103
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
GJ072 and Derivatives
- GJ072: The parent compound of this compound.
- Key Differences :
RTC13 and RTC14
- Structural Similarities : RTC13 and RTC14 share structural motifs with GJ072/GJ103, including oxadiazole or related heterocyclic cores .
- Functional Comparison :
Ataluren (PTC124)
- Mechanistic Overlap: Both this compound and ataluren act via non-aminoglycoside pathways to promote PTC readthrough, but their exact molecular targets remain debated .
Key Differences :
Parameter This compound Ataluren Clinical Status Preclinical Approved (EU for nmDMD) Solubility High (sodium salt) Low (requires lipid vehicles) Toxicity Profile Low cytotoxicity up to 300 μM Reported renal/hepatic risks Readthrough Efficacy Superior in A-T models Variable efficacy in trials
NV Series (NV2899, NV2909, etc.)
- Functional Contrast :
Pharmacodynamic and Kinetic Comparisons
In Vitro Efficacy
- ATM Restoration : this compound induces full-length ATM protein in A-T cells at 10–50 μM, comparable to GJ072 and RTC13 but with reduced cell death .
Binding Affinity and Selectivity
- PTPRJ Activation : this compound binds PTPRJ with a KD of 6.399 μM, forming hydrogen bonds with GLY1244 and VAL1243 and stabilizing via π-π stacking . This dual activity (PTC readthrough + antifibrotic action) is unique among TRIDs.
Source :
Biologische Aktivität
GJ103 is a sodium salt analog of the read-through compound GJ072, which has shown promising biological activity, particularly in the context of genetic disorders caused by premature stop codons. This article provides an overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Overview of this compound
This compound is classified as a read-through compound (RTC), which means it has the potential to induce ribosomal read-through of premature stop codons in mRNA. This mechanism can restore the production of full-length proteins, particularly in genetic conditions like Ataxia-telangiectasia (A-T) where mutations lead to truncated proteins. The ability of this compound to facilitate this process makes it a candidate for therapeutic development in various genetic disorders.
The primary mechanism through which this compound operates involves its interaction with the ribosome, promoting the incorporation of amino acids at sites where stop codons are present. This action can be quantified by measuring the levels of full-length protein produced in treated cells.
Key Findings:
- This compound has been shown to induce ATM kinase activity and restore autophosphorylation and transphosphorylation in A-T cells with homozygous TAA mutations .
- It demonstrated comparable activity to other known RTCs like RTC13 and PTC124 but with a lower cytotoxic profile at concentrations up to 300 µM .
In Vitro Studies
In vitro studies have established the efficacy of this compound in various cellular models:
Study | Cell Type | Concentration (µM) | Outcome |
---|---|---|---|
FACS Assay | A-T Cells | 10 - 300 | Induced ATM kinase activity |
IRIF Assay | A-T Cells | 10 - 300 | Restoration of full-length ATM protein |
Structural Activity Study | Various Analogues | 10 - 30 | Identified active analogs including this compound |
Structure-Activity Relationship
Research into the structure-activity relationship (SAR) of this compound has revealed that modifications to its chemical structure can enhance its biological activity. Notably, this compound's acid functionality can be converted into a water-soluble form (this compound-salt), facilitating further in vivo studies .
SAR Insights:
- Compounds such as GJ106, GJ109, and GJ111 exhibited similar activities across multiple stop codons, indicating a robust structural feature that contributes to their efficacy .
- The low cLogP values associated with these compounds suggest favorable absorption characteristics, making them suitable candidates for drug development .
Case Studies and Applications
Case Study 1: Efficacy in A-T Cells
In a controlled study involving A-T cells with specific nonsense mutations, this compound was administered at varying concentrations. The results indicated that treatment led to significant increases in full-length ATM protein levels compared to untreated controls.
Case Study 2: Comparison with Other RTCs
A comparative analysis was conducted between this compound and established RTCs like PTC124. The findings showed that while PTC124 had notable effects, this compound exhibited superior tolerability and efficacy without significant toxicity at higher concentrations .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing GJ103 in academic research?
- Methodological Answer : Synthesis of this compound should follow detailed experimental procedures with explicit reagent quantities, reaction conditions (e.g., temperature, solvent systems), and purification steps. Characterization requires multi-modal techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure and purity .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity and stability under varying conditions .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns.
Document all steps rigorously to ensure reproducibility, adhering to journal guidelines for experimental reporting .
Q. How should researchers design initial pharmacological assays to evaluate this compound’s bioactivity?
- Methodological Answer :
- In vitro assays : Use cell lines relevant to this compound’s hypothesized mechanism (e.g., cancer cell lines for antitumor studies). Include positive/negative controls and dose-response curves to establish IC50 values .
- Statistical rigor : Apply ANOVA or t-tests to assess significance, with sample sizes calculated via power analysis to minimize Type I/II errors .
- Replication : Conduct triplicate experiments to account for biological variability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound’s spectroscopic data across independent studies?
- Methodological Answer :
- Cross-validation : Compare NMR, IR, and X-ray crystallography data to identify inconsistencies in peak assignments or crystallographic symmetry .
- Environmental controls : Assess whether humidity, temperature, or solvent impurities during analysis skewed results .
- Collaborative analysis : Share raw data with peer labs for independent verification, using platforms like Zenodo or Figshare .
- Statistical reconciliation : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-lab variability .
Q. What strategies optimize this compound’s synthetic yield while maintaining scalability for academic research?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst concentration, reaction time). For example:
Variable | Low Level | High Level | Optimal Level |
---|---|---|---|
Catalyst (mol%) | 0.5 | 2.0 | 1.2 |
Temperature (°C) | 60 | 100 | 85 |
Reaction Time (h) | 12 | 24 | 18 |
- Iterative refinement : Apply response surface methodology (RSM) to model non-linear relationships between variables .
- Green chemistry principles : Replace toxic solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability without compromising yield .
Q. How can multi-omics data integration elucidate this compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-GJ103 treatment. Validate with qPCR .
- Proteomics : Employ LC-MS/MS to map protein interaction networks affected by this compound, focusing on pathways like apoptosis or metabolic regulation .
- Bioinformatics tools : Leverage STRING or KEGG for pathway enrichment analysis. Cross-reference with molecular docking simulations to predict this compound-target binding affinities .
- Experimental validation : Confirm computational predictions via CRISPR knockouts or Western blotting .
Q. Data Contradiction & Validation
Q. What frameworks are recommended for critically evaluating contradictory findings in this compound’s pharmacokinetic studies?
- Methodological Answer :
- Systematic review : Follow PRISMA guidelines to aggregate and appraise literature, highlighting methodological disparities (e.g., dosing regimens, animal models) .
- Meta-analysis : Pool data using random-effects models to quantify heterogeneity (I² statistic) and adjust for publication bias via funnel plots .
- In silico modeling : Build physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution differences across studies .
Q. Ethical & Reporting Standards
Q. How should researchers address ethical considerations in this compound-related animal studies?
- Methodological Answer :
- Institutional approval : Obtain IACUC or equivalent ethics committee clearance before initiating trials .
- ARRIVE guidelines : Report animal numbers, housing conditions, and humane endpoints transparently .
- Data sharing : Deposit raw datasets in public repositories (e.g., NCBI’s GEO) to facilitate reproducibility .
Q. Tables for Methodological Reference
Table 1 : Key Statistical Tests for this compound Data Analysis
Scenario | Recommended Test | Purpose |
---|---|---|
Dose-response efficacy | Nonlinear regression | Model IC50/EC50 values |
Inter-study variability | Bland-Altman analysis | Quantify measurement agreement |
Multi-group comparisons | Two-way ANOVA | Assess interaction effects |
Table 2 : Essential Characterization Techniques for this compound
Technique | Application | Critical Parameters |
---|---|---|
NMR | Structural elucidation | Solvent purity, spectral resolution |
HPLC | Purity quantification | Column type, mobile phase gradient |
XRD | Crystallinity assessment | Temperature, humidity control |
Eigenschaften
IUPAC Name |
2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVQSAZHPCDBDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.